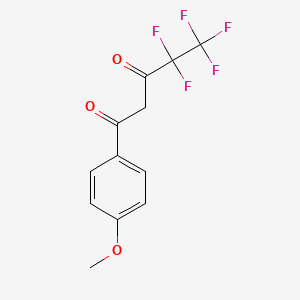

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

Description

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is a fluorinated β-diketone characterized by a pentafluorinated pentane backbone and a 4-methoxyphenyl substituent. Its structure combines electron-withdrawing fluorine atoms with the electron-donating methoxy group, making it a versatile ligand for metal coordination, particularly in luminescent lanthanide complexes. The compound’s unique electronic and steric properties enhance its utility in materials science, including optical applications and hybrid nanomaterials .

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNNOPVEPSVSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with pentafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Biochemical Properties

The compound exhibits unique biochemical properties due to its β-diketone structure. It can form stable complexes with metal ions such as europium (III), which enhances its luminescent properties. These complexes are particularly useful in the development of luminescent materials for applications in:

- Biochemical sensors : The ability to chelate metal ions allows the compound to be used in sensors that detect specific biomolecules.

- Luminescent probes : Its interaction with biomolecules makes it suitable for cellular imaging and diagnostic applications .

Cellular Effects

Research indicates that 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione influences various cellular processes:

- Cell signaling : The compound modulates pathways that affect gene expression and cellular metabolism.

- Photophysical properties : When incorporated into luminescent materials, it enhances imaging techniques in biological research .

Molecular Mechanism

The molecular interactions of this compound are crucial for its functionality:

- Chelation of metal ions : The β-diketone moiety allows for effective binding with metal ions, leading to the formation of luminescent complexes. This is essential for applications requiring high sensitivity and specificity in detection methods.

- Enzyme modulation : The compound can inhibit or activate specific enzymes through its binding interactions, impacting various biochemical reactions .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low doses : Beneficial for enhancing biochemical reactions and cellular imaging.

- High doses : Potentially toxic effects have been observed; thus, determining the optimal dosage is critical for maximizing benefits while minimizing risks .

Transport and Distribution

Understanding how this compound is transported within biological systems is vital:

- Interaction with transporters : The compound's distribution within cells involves interactions with transport proteins that facilitate its localization.

- Cellular compartmentalization : Knowledge of how the compound accumulates in specific cellular areas can enhance its efficacy in therapeutic applications .

Applications in Materials Science

The unique properties of this compound extend beyond biological applications:

| Application Area | Description |

|---|---|

| Organic Light Emitting Devices (OLEDs) | The compound's luminescent properties make it suitable for use in OLED technology. |

| Chemosensors | Its ability to form complexes with various analytes allows for the development of sensitive chemosensors. |

| Magnetic Devices | The incorporation of this compound into materials can enhance their magnetic properties. |

Luminescent Complexes

A notable study demonstrated the synthesis of europium complexes using this compound. These complexes showed enhanced luminescence suitable for white light-emitting diodes (LEDs), indicating potential applications in display technologies and lighting solutions .

Cellular Imaging

Another research project utilized this compound as a probe for cellular imaging. The results showed improved clarity and specificity in imaging techniques when used to label specific biomolecules within cells .

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core pentafluoro-β-diketone scaffold is shared with several analogs, differing primarily in the aryl substituent. Key examples include:

Table 1: Comparative Analysis of Fluorinated β-Diketones

Key Research Findings

Luminescent Properties: The 4-methoxyphenyl variant demonstrates superior quantum efficiency in europium(III) complexes compared to the naphthalen-2-yl analog. The methoxy group’s electron-donating nature enhances ligand-to-metal energy transfer, critical for visible-light emission . The naphthalen-2-yl derivative, however, exhibits higher stability when grafted onto silica nanoparticles, attributed to steric shielding from the bulky aromatic group .

Electronic Effects :

- Substitution with electron-withdrawing groups (e.g., 4-fluorophenyl) increases the ligand’s electronegativity, improving its ability to stabilize high-oxidation-state metal ions. This property is advantageous in catalytic applications .

Solubility and Reactivity :

- The methoxyphenyl derivative’s solubility in polar organic solvents (e.g., THF, acetone) exceeds that of the carboxyphenyl analog, which tends to form aggregates due to hydrogen bonding .

Thermal Stability :

- Fluorophenyl-substituted compounds exhibit higher thermal decomposition temperatures (>300°C), making them suitable for high-temperature applications like coatings or electronic materials .

Biological Activity

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione (CAS Number: 832741-08-9) is a fluorinated diketone compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

The molecular formula of this compound is , with a molecular weight of 296.19 g/mol. The compound features a β-diketone moiety that is crucial for its interaction with metal ions and biological molecules.

| Property | Value |

|---|---|

| CAS Number | 832741-08-9 |

| Molecular Formula | |

| Molecular Weight | 296.19 g/mol |

| LogP | 3.0347 |

| PSA | 43.37 Ų |

The primary target of this compound is europium (III) ions. The compound forms complexes with these ions through its diketone functional group, which enhances the photoluminescent properties of the resulting complexes. This interaction is significant for applications in bioluminescence and cellular imaging.

Biochemical Pathways

The compound's interaction with europium ions affects various biochemical pathways by modulating enzyme activities and influencing cellular signaling mechanisms. The formation of europium complexes can lead to enhanced energy transfer processes that are beneficial in luminescent applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may influence cancer cell metabolism and proliferation. It has been used in the synthesis of luminescent materials that can be employed in cancer diagnostics.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity when tested against various pathogens. Its ability to chelate metal ions may enhance its efficacy against microbial cells.

Case Studies and Research Findings

- Cellular Imaging : In a study exploring the use of europium complexes for cellular imaging, researchers found that the incorporation of this compound significantly improved the luminescence intensity and stability of the complexes in biological environments .

- Anticancer Applications : A recent investigation into the compound's effects on human cancer cell lines demonstrated that it could modulate gene expression related to cell cycle regulation and apoptosis . The IC50 values indicated promising anticancer potential.

- Metal Ion Interaction : Research focusing on the chelation properties of diketones revealed that this compound effectively binds to europium (III), leading to enhanced photophysical properties suitable for bioimaging applications .

Transport and Distribution

Understanding the transport mechanisms of this compound is essential for optimizing its biological applications. The compound interacts with specific transport proteins that facilitate its distribution within cells. This property is crucial for achieving effective concentrations at target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.